

Technical Support Center: Optimizing Coupling Reactions for Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-amino-1-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B040383

[Get Quote](#)

From the desk of the Senior Application Scientist

Welcome to the technical support center for pyrazole carboxylic acid coupling reactions. As a privileged scaffold in medicinal chemistry and materials science, the pyrazole core presents unique challenges and opportunities in synthetic chemistry.[\[1\]](#)[\[2\]](#)[\[3\]](#) This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-proven insights to navigate the complexities of these reactions. We will move beyond simple procedural lists to explore the underlying chemical principles, helping you not only to solve immediate problems but also to build a robust framework for future success.

This resource is structured into three main sections covering the most common coupling strategies: Amide Bond Formation, Suzuki-Miyaura Coupling, and Sonogashira Coupling. Each section is presented in a question-and-answer format to directly address the specific issues you may encounter at the bench.

Section 1: Troubleshooting Amide Bond Formation

Amide coupling is the most frequent transformation performed in drug discovery, yet its success with heteroaromatic carboxylic acids like pyrazoles is highly dependent on the careful selection of reagents and conditions.[\[4\]](#)

Frequently Asked Questions (FAQs)

Q1: My standard amide coupling protocol (e.g., EDC/HOBt) is giving low yields with my pyrazole carboxylic acid. What are the likely causes and solutions?

A1: Low yields in these couplings often stem from two primary issues: inefficient activation of the carboxylic acid or competing side reactions involving the pyrazole ring itself.

- Inefficient Activation: Pyrazole carboxylic acids can be less reactive than their simple benzoic acid counterparts. Standard carbodiimide activators like EDC may not be potent enough, especially with sterically hindered amines or electron-deficient pyrazoles.
 - Causality: The reactivity of the carboxylic acid is governed by its electronic properties. Electron-withdrawing groups on the pyrazole ring decrease the nucleophilicity of the carboxylate, making activation more difficult.
 - Solution: Switch to a more powerful activating agent. Uronium/aminium salts like HATU or HBTU, or phosphonium salts like PyBOP, are generally more effective.^{[5][6][7]} These reagents rapidly convert the carboxylic acid to a highly reactive activated ester, often leading to faster reactions and higher yields.^[8]
- Side Reactions (N-Acylation): The pyrazole ring contains a nucleophilic nitrogen atom. During the activation step, this nitrogen can compete with your desired amine, leading to the formation of N-acylpyrazole side products.^[5]
 - Solution:
 - Protecting Groups: If N-acylation is a persistent issue, protecting the pyrazole nitrogen with a group like Boc or Trityl is a reliable strategy.^[5] However, this adds steps to your synthesis.
 - Optimized Conditions: Before resorting to protection, try using coupling reagents with additives like HOBt or HOAt. These additives trap the activated carboxylic acid as a less reactive but more stable active ester, which minimizes side reactions and reduces the risk of racemization at adjacent stereocenters.^{[5][6][8]}

Q2: I'm observing epimerization of a stereocenter adjacent to my pyrazole carboxylic acid during coupling. How can I prevent this?

A2: Epimerization is a critical concern for chiral carboxylic acids. The formation of a highly reactive intermediate during activation can facilitate deprotonation and reprotonation at the α -carbon, leading to racemization.

- Causality: The key is to avoid the formation of overly reactive intermediates or conditions that promote enolization.
- Solutions:
 - Use Additives: Coupling reagents should always be used with racemization-suppressing additives. Hydroxybenzotriazole (HOEt) and 1-hydroxy-7-azabenzotriazole (HOAt) are the standards.[5][8] They form active esters that are more stable and less prone to causing epimerization than the intermediates formed by carbodiimides alone.
 - Control the Base: Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) instead of triethylamine (TEA).[6] Use the minimum amount of base necessary, as excess base can promote epimerization.
 - Lower the Temperature: Perform the activation and coupling at 0 °C or even lower temperatures to reduce the rate of epimerization.

Q3: My pyrazole carboxylic acid has poor solubility in common coupling solvents like DCM or DMF, leading to a heterogeneous mixture and poor conversion.

A3: Solubility is a frequent and frustrating problem.[9][10] A "milky white" or heterogeneous reaction mixture is a clear sign that your reagents are not in solution and cannot react effectively.[9]

- Solutions:
 - Solvent Screening: Explore alternative solvents or co-solvent systems. DMSO is an excellent solvent for many polar heterocyclic compounds.[9] Less common but highly effective solvating alcohols like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP), often mixed with DCM, can also be game-changers.[9]
 - Change the Order of Addition: Sometimes, the order in which you add reagents can prevent an insoluble salt from crashing out. Try adding the coupling agent to the carboxylic

acid solution before adding the base.

- Phase-Transfer Catalysis: In some cases, a phase-transfer catalyst may help shuttle the carboxylate salt into the organic phase.
- Convert to Acid Chloride: As a last resort, converting the carboxylic acid to the corresponding acyl chloride can be effective.[11][12] Acyl chlorides are highly reactive and may overcome solubility limitations, but this method is often harsh and not compatible with sensitive functional groups.[8]

Workflow for Amide Coupling Optimization

[Click to download full resolution via product page](#)

Caption: Decision workflow for troubleshooting amide coupling reactions.

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling

Part A: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. However, the presence of both a carboxylic acid and a pyrazole ring introduces specific challenges.

Q4: My Suzuki coupling with a bromo-pyrazole carboxylic acid is failing. Does the carboxylic acid group interfere?

A4: Yes, the carboxylic acid group can interfere, but this is usually manageable. The primary issues are catalyst inhibition and solubility.[\[13\]](#)[\[14\]](#)

- Catalyst Inhibition: The carboxylate formed under basic conditions can coordinate to the palladium center, potentially deactivating the catalyst.[\[14\]](#) This is particularly problematic with boronic acids that also contain acidic functional groups.[\[15\]](#)
 - Causality: The carboxylate acts as a competing ligand, disrupting the catalytic cycle.
 - Solution: Use a sufficient excess of base (e.g., 2-3 equivalents) to ensure both deprotonation of the carboxylic acid and participation in the catalytic cycle.[\[13\]](#) Sometimes, switching from a bidentate ligand catalyst like $\text{Pd}(\text{dppf})\text{Cl}_2$ to a monodentate one like $\text{Pd}(\text{PPh}_3)_4$ can mitigate this issue.[\[14\]](#)
- Solubility: The carboxylate salt of your starting material may have poor solubility in typical Suzuki solvents like dioxane or toluene, preventing it from entering the catalytic cycle.[\[10\]](#)[\[13\]](#)
 - Solution: Employing a co-solvent system is crucial. A mixture of an organic solvent with water (e.g., Dioxane/ H_2O) is standard.[\[16\]](#)[\[17\]](#) Adding a small amount of a solvent like DMF or using an alcohol co-solvent can sometimes improve solubility.[\[10\]](#)

Q5: I suspect my palladium catalyst is being inhibited or deactivated. How does the pyrazole ring contribute to this?

A5: The pyrazole ring itself is a known ligand for transition metals.^[1] The nitrogen lone pairs can coordinate to the palladium center, leading to the formation of off-cycle, inactive catalyst species.^{[15][18]}

- Causality: The N-heterocycle acts as a poison to the catalyst.
- Solutions:
 - Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos, or P(t-Bu)₃).^{[18][19]} These ligands are designed to be sterically demanding, which accelerates the desired reductive elimination step and minimizes the time the palladium center is vulnerable to coordination by the pyrazole substrate.
 - Catalyst Pre-catalyst: Use a modern, well-defined palladium pre-catalyst. These are designed to cleanly generate the active Pd(0) species *in situ*, leading to more reproducible results.
 - Increase Catalyst Loading: While not ideal, a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes overcome partial inhibition.^[20]

Part B: Sonogashira Coupling

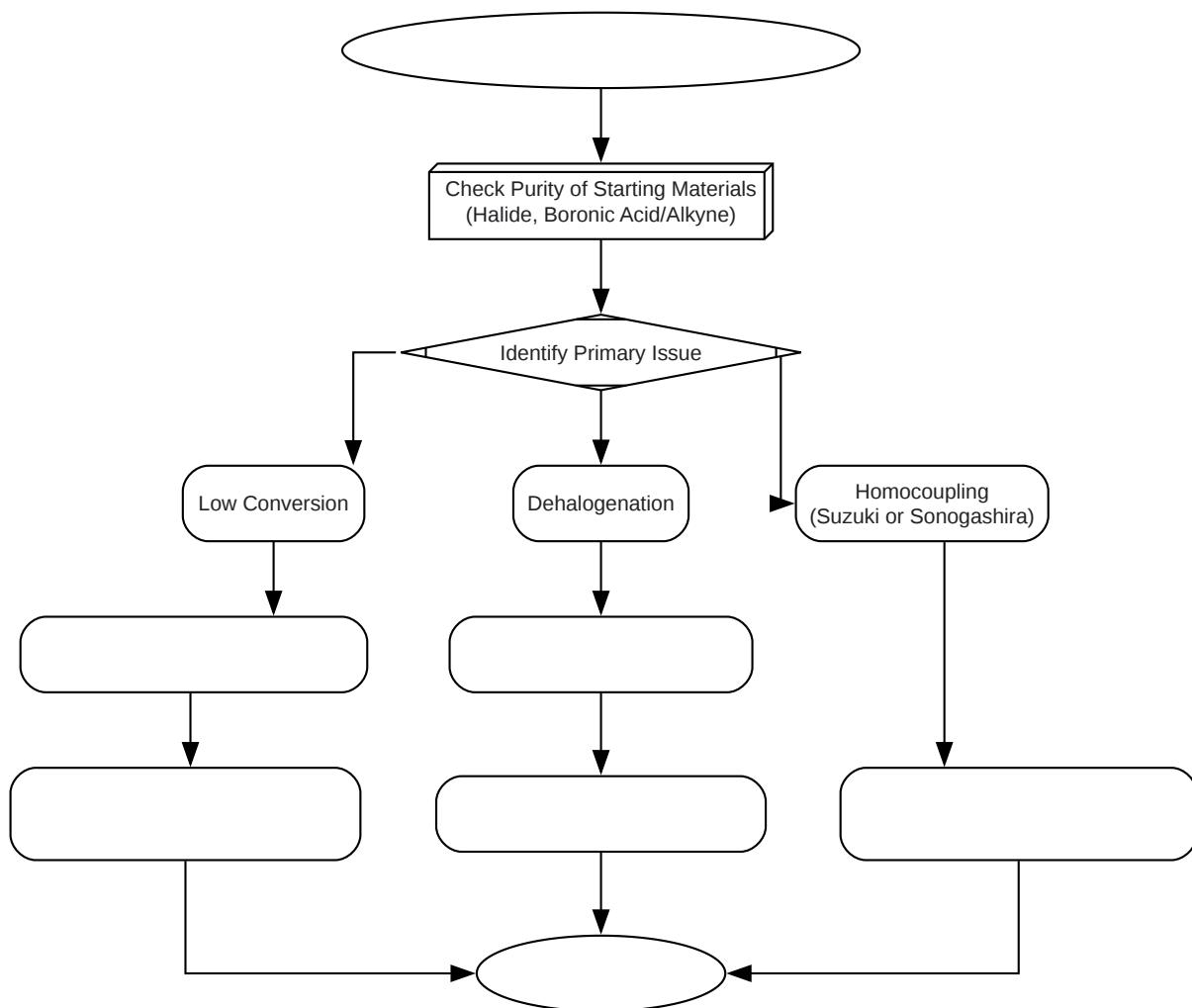
The Sonogashira coupling is invaluable for introducing alkyne moieties. The primary challenges with pyrazole substrates are catalyst inhibition and alkyne homocoupling.

Q6: My Sonogashira reaction is plagued by the formation of a di-alkyne byproduct (Glaser coupling). How can I promote the desired cross-coupling?

A6: Glaser homocoupling is a common side reaction in Sonogashira chemistry, especially when using the traditional copper(I) co-catalyst in the presence of oxygen.^[18]

- Causality: The copper(I) acetylide intermediate can undergo oxidative dimerization in the presence of trace oxygen.
- Solutions:
 - Ensure Anaerobic Conditions: This is critical. Rigorously degas all solvents and reagents (e.g., via freeze-pump-thaw cycles or by bubbling argon through them for an extended

period) and maintain a positive pressure of an inert gas throughout the reaction.[18]


- Slow Addition of the Alkyne: Adding the alkyne slowly via syringe pump helps to keep its concentration low, which kinetically favors the cross-coupling pathway over homocoupling. [18]
- Switch to Copper-Free Conditions: Numerous copper-free Sonogashira protocols have been developed.[18] These often require a different base (e.g., an inorganic base like K_2CO_3 or Cs_2CO_3) and sometimes a palladium catalyst with more specialized ligands, but they completely eliminate the primary pathway for Glaser coupling.[18]

Q7: I'm observing dehalogenation of my starting halopyrazole. What causes this and how can I stop it?

A7: Dehalogenation (replacement of the halide with a hydrogen atom) is a known side reaction that can be promoted by temperature, the choice of base, and the solvent.[18]

- Causality: This side reaction can occur via protonolysis of an organopalladium intermediate.
- Solutions:
 - Lower the Reaction Temperature: Many modern Sonogashira couplings can proceed at room temperature.[21] If you are heating the reaction, try running it at a lower temperature for a longer time.[18]
 - Optimize the Base: The choice of amine base can be critical. If dehalogenation is severe with Et_3N , consider a bulkier base or switching to an inorganic base in a copper-free system.[18]
 - Use Dry, Aprotic Solvents: Ensure your solvent is anhydrous to minimize sources of protons.[18]

Catalyst Troubleshooting Flowchart

[Click to download full resolution via product page](#)

Caption: Troubleshooting guide for common palladium cross-coupling issues.

Section 3: General & Cross-Cutting Issues

Q8: My pyrazole carboxylic acid appears to be decarboxylating under my reaction conditions. How can I prevent this?

A8: Decarboxylation is a significant risk, particularly for heteroaromatic carboxylic acids, and can be induced by heat or certain metal catalysts, especially copper.[22][23][24][25]

- Causality: The pyrazole ring can stabilize the negative charge that develops on the ring during carboxyl group expulsion, lowering the activation energy for this side reaction. Copper(II) salts are known to facilitate this process.[23][24]
- Solutions:
 - Minimize Heat: If possible, use reaction conditions that proceed at or near room temperature. If heating is required, use the lowest effective temperature.
 - Avoid Copper Catalysts (if possible): If your reaction does not explicitly require copper (like a classic Sonogashira or Ullmann coupling), ensure your reagents and glassware are free from copper contamination. In Sonogashira coupling, consider a copper-free variant.[18]
 - pH Control: Decarboxylation can be promoted under both acidic and basic conditions.[25] Ensure your reaction pH is controlled and not excessively harsh.

Section 4: Experimental Protocols

The following protocols are provided as validated starting points. Optimization for your specific substrate is likely required.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is a robust starting point for coupling pyrazole carboxylic acids with primary or secondary amines.[6][7]

- Preparation: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the pyrazole carboxylic acid (1.0 eq).
- Solvent Addition: Add anhydrous DMF or DCM to dissolve the acid (concentration typically 0.1-0.5 M).
- Reagent Addition: Add the amine (1.1 eq), followed by HATU (1.2 eq).
- Cooling: Cool the reaction mixture to 0 °C in an ice bath.

- Base Addition: Add DIPEA (2.0 eq) dropwise.
- Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC or LC-MS.
- Workup: Upon completion, dilute the reaction with ethyl acetate. Wash sequentially with 1 M HCl (if the product is base-stable), saturated NaHCO₃ solution, and brine.
- Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Protocol 2: Suzuki-Miyaura Coupling of a Bromo-Pyrazole Carboxylic Acid

This protocol is adapted for substrates containing an acid-sensitive group where aqueous base might be problematic.[17][19]

- Preparation: To a flame-dried Schlenk flask, add the bromo-pyrazole carboxylic acid (1.0 eq), the boronic acid or ester (1.5 eq), and finely ground, anhydrous K₃PO₄ (2.5 eq).
- Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%) and ligand if required.
- Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon) three times.
- Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane). A small amount of degassed water (e.g., 5 equivalents relative to the limiting reagent) can sometimes be beneficial if using K₃PO₄.[19]
- Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
- Workup: Cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst and inorganic salts, washing with ethyl acetate.
- Extraction: Acidify the filtrate with 1 M HCl to protonate the carboxylic acid. Extract the aqueous layer with ethyl acetate (3x).

- Purification: Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate. Purify the crude product by flash chromatography or recrystallization.

Section 5: References

- Li, P., et al. (2021). Copper-Mediated Decarboxylative Coupling of 3-Indoleacetic Acids with Pyrazolones. *ACS Omega*. Available at: --INVALID-LINK--
- Reddy, T. J., et al. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. *ResearchGate*. Available at: --INVALID-LINK--
- Ghosh, A., et al. (2016). Copper(ii) facilitated decarboxylation for the construction of pyridyl-pyrazole skeletons. *Dalton Transactions*. Available at: --INVALID-LINK--
- Umehara, T., et al. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. *Waseda University*. Available at: --INVALID-LINK--
- BenchChem. (2025). Overcoming challenges in the synthesis of pyrazolyl-asparagine derivatives. *BenchChem Tech Support*. Available at: --INVALID-LINK--
- BenchChem. (2025). Application Note and Protocol: Amide Coupling with Methyl 3-Amino-1H-pyrazole-4-carboxylate. *BenchChem Tech Support*. Available at: --INVALID-LINK--
- BenchChem. (2025). Technical Support Center: Sonogashira Coupling Reactions with Pyrazole Substrates. *BenchChem Tech Support*. Available at: --INVALID-LINK--
- Wang, Y., et al. (2022). Decarboxylative Pyrazylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. *Organic Letters*. Available at: --INVALID-LINK--
- ACS Publications. (2021). Copper-Mediated Decarboxylative Coupling of 3-Indoleacetic Acids with Pyrazolones. *ACS Omega*. Available at: --INVALID-LINK--
- Cantillo, D., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. *Molecules*. Available at: --INVALID-LINK--

- ACS Publications. (2001). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. *The Journal of Organic Chemistry*. Available at: --INVALID-LINK--
- Google Patents. (2014). WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. Available at: --INVALID-LINK--
- RSC Publishing. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reaction. *RSC Advances*. Available at: --INVALID-LINK--
- ResearchGate. (2023). Optimization of the reaction conditions towards the formation of pyrazole-pyridine conjugates having an amide linkage. Available at: --INVALID-LINK--
- National Institutes of Health. (2014). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. *Chemical Science*. Available at: --INVALID-LINK--
- ResearchGate. (2004). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. *Arkivoc*. Available at: --INVALID-LINK--
- Wikipedia. (2023). Sonogashira coupling. Available at: --INVALID-LINK--
- National Institutes of Health. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. *Molecules*. Available at: --INVALID-LINK--
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Available at: --INVALID-LINK--
- Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. *Current Chemistry Letters*. Available at: --INVALID-LINK--
- Reddit. (2021). Coupling reaction sometimes works, sometimes doesn't. *r/Chempros*. Available at: --INVALID-LINK--

- National Institutes of Health. (2022). Stereochemical editing logic powered by the epimerization of unactivated tertiary stereocenters. *Science*. Available at: --INVALID-LINK--
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. *r/Chempros*. Available at: --INVALID-LINK--
- National Institutes of Health. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. *Journal of the American Chemical Society*. Available at: --INVALID-LINK--
- ResearchGate. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Available at: --INVALID-LINK--
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: --INVALID-LINK--
- ResearchGate. (2015). Pyrazole Synthesis via a Cascade Sonogashira Coupling/Cyclization from N-Propargyl Sulfonylhydrazones. Available at: --INVALID-LINK--
- National Institutes of Health. (2022). Photocatalyzed Epimerization of Quaternary Stereocenters. *Journal of the American Chemical Society*. Available at: --INVALID-LINK--
- ResearchGate. (2018). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. Available at: --INVALID-LINK--
- Reddit. (2022). Carboxylic acid and Cross Coupling reactions. *r/OrganicChemistry*. Available at: --INVALID-LINK--
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Available at: --INVALID-LINK--
- Chemistry LibreTexts. (2021). Sonogashira Coupling. Available at: --INVALID-LINK--
- Reddit. (2021). Do carboxylic acids interfere with Suzukis?. *r/OrganicChemistry*. Available at: --INVALID-LINK--

- YouTube. (2022). Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved. ChemOrgChem. Available at: --INVALID-LINK--
- ArODES. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis. Available at: --INVALID-LINK--
- ACS Publications. (2022). Photocatalyzed Epimerization of Quaternary Stereocenters. Journal of the American Chemical Society. Available at: --INVALID-LINK--
- ResearchGate. (2007). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. Available at: --INVALID-LINK--
- National Institutes of Health. (2021). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. Organic Letters. Available at: --INVALID-LINK--
- Asian Journal of Chemistry. (2014). Functionalization Reactions of Various Pyrazole-3-carboxylic Acid Chlorides with Some Ureas. Available at: --INVALID-LINK--
- RSC Publishing. (2010). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry. Available at: --INVALID-LINK--

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.rsc.org [pubs.rsc.org]
- 2. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 3. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 4. [asiaresearchnews.com](https://www.asiaresearchnews.com) [asiaresearchnews.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. growingscience.com [growingscience.com]
- 8. hepatochem.com [hepatochem.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. asianpubs.org [asianpubs.org]
- 13. reddit.com [reddit.com]
- 14. reddit.com [reddit.com]
- 15. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. reddit.com [reddit.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 22. Copper-Mediated Decarboxylative Coupling of 3-Indoleacetic Acids with Pyrazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Copper(ii) facilitated decarboxylation for the construction of pyridyl-pyrazole skeletons - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Technical Support Center: Optimizing Coupling Reactions for Pyrazole Carboxylic Acids]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b040383#optimizing-coupling-reaction-conditions-for-pyrazole-carboxylic-acids>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com